GS-6620

描述

has antiviral activity

属性

CAS 编号 |

1350735-70-4 |

|---|---|

分子式 |

C29H37N6O9P |

分子量 |

644.6 g/mol |

IUPAC 名称 |

[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate |

InChI |

InChI=1S/C29H37N6O9P/c1-17(2)26(36)42-24-22(43-29(15-30,28(24,6)38)23-13-12-21-25(31)32-16-33-35(21)23)14-40-45(39,44-20-10-8-7-9-11-20)34-19(5)27(37)41-18(3)4/h7-13,16-19,22,24,38H,14H2,1-6H3,(H,34,39)(H2,31,32,33)/t19-,22+,24+,28+,29-,45-/m0/s1 |

InChI 键 |

YAAQYJCOIFNMKX-RSTNYOGXSA-N |

手性 SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)(C)O)OC(=O)C(C)C)OC4=CC=CC=C4 |

规范 SMILES |

CC(C)C(=O)OC1C(OC(C1(C)O)(C#N)C2=CC=C3N2N=CN=C3N)COP(=O)(NC(C)C(=O)OC(C)C)OC4=CC=CC=C4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GS-6620; GS 6620; GS6620 |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of GS-6620: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

GS-6620 is an investigational antiviral agent that has been evaluated for the treatment of Hepatitis C Virus (HCV) infection. This technical guide provides an in-depth overview of its core mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Executive Summary

GS-6620 is a C-nucleoside monophosphate prodrug designed as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] Its mechanism of action centers on the termination of viral RNA synthesis.[1] As a prodrug, GS-6620 requires intracellular metabolic activation to its pharmacologically active 5'-triphosphate form, GS-441326.[2] This active metabolite then acts as a competitive inhibitor of ATP incorporation by the viral polymerase, leading to the cessation of viral genome replication.[1][2] While GS-6620 demonstrated potent pan-genotypic activity in preclinical studies, its clinical development was hampered by poor and variable oral absorption.[3][4][5]

It is crucial to distinguish GS-6620 from other Gilead Sciences compounds that also carry the "GS" prefix, such as selonsertib (GS-4997) and GS-444217, which are inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) and have been investigated for fibrotic diseases.[6][7][8] GS-6620's primary mechanism of action is not related to ASK1 inhibition.

Molecular Mechanism of Action

GS-6620 functions as a chain terminator of HCV RNA synthesis.[1] This action is mediated by its active triphosphate metabolite, GS-441326. The key steps in its mechanism are:

-

Cellular Uptake and Metabolic Activation: GS-6620, as a double prodrug, is designed to efficiently enter hepatocytes.[2][3] Intracellularly, it undergoes enzymatic conversion to its active triphosphate form, GS-441326.[2]

-

Inhibition of HCV NS5B Polymerase: The active metabolite, GS-441326, is a structural analog of the natural nucleotide ATP. It competitively inhibits the HCV NS5B RNA-dependent RNA polymerase.[1][2]

-

Chain Termination: Once incorporated into the nascent viral RNA strand, GS-441326 prevents further elongation of the RNA chain, effectively terminating viral replication.[1][2]

The unique 1'-cyano (1'-CN) and 2'-C-methyl (2'-C-Me) substitutions on the ribose ring of its active triphosphate metabolite enhance its selectivity for the HCV NS5B polymerase over host RNA polymerases, which is a critical factor for its safety profile.[1]

Quantitative Data

The following tables summarize the in vitro activity of GS-6620 and its active metabolite, GS-441326.

Table 1: Anti-HCV Activity of GS-6620 in Replicon Assays

| HCV Genotype | EC50 (μM) |

| Genotype 1a | 0.05 - 0.68 |

| Genotype 1b | 0.05 - 0.68 |

| Genotype 2a | 0.05 - 0.68 |

| Genotype 3a | 0.05 - 0.68 |

| Genotype 4a | 0.05 - 0.68 |

| Genotype 5a | 0.05 - 0.68 |

| Genotype 6a | 0.05 - 0.68 |

| Infectious Genotype 2a-J6/JFH1 | 0.25 |

Data sourced from Feng et al. (2014).[1]

Table 2: Inhibition of HCV NS5B Polymerase by GS-441326

| Parameter | Genotype 1b | Genotype 2a |

| IC50 (μM) | 0.39 ± 0.14 | 1.3 ± 0.4 |

| Ki/Km | 0.23 | 0.18 |

Data sourced from Feng et al. (2014).[1]

Experimental Protocols

Replicon Cell-Based Assays

The anti-HCV activity of GS-6620 was determined using subgenomic HCV replicon cells of various genotypes.

-

Cell Lines: Huh-7 cells harboring subgenomic HCV replicons of genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a.

-

Treatment: Cells were incubated with serial dilutions of GS-6620 for a specified period (e.g., 72 hours).

-

Endpoint Measurement: HCV replication was quantified by measuring the activity of a reporter gene (e.g., luciferase) encoded by the replicon or by quantifying HCV RNA levels using RT-qPCR.

-

Data Analysis: The 50% effective concentration (EC50) was calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

NS5B Polymerase Inhibition Assay

The inhibitory activity of the triphosphate metabolite, GS-441326, against recombinant HCV NS5B polymerase was assessed.

-

Enzyme: Recombinant HCV NS5B polymerase from genotypes 1b and 2a.

-

Substrate: A biotinylated RNA template and radiolabeled (e.g., [α-³³P]ATP) or fluorescently labeled nucleotides.

-

Inhibitor: GS-441326 was added at various concentrations.

-

Reaction: The polymerase reaction was initiated by the addition of the enzyme and incubated at a specific temperature.

-

Detection: The incorporation of the labeled nucleotide into the newly synthesized RNA was quantified using methods such as scintillation counting or fluorescence measurement.

-

Data Analysis: The 50% inhibitory concentration (IC50) was determined from the dose-response curve. The inhibition constant (Ki) was determined through kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations.

Visualizations

Signaling Pathway of HCV Replication and Inhibition by GS-6620

Caption: HCV replication cycle and the inhibitory action of GS-6620.

Experimental Workflow for Determining Anti-HCV Activity

Caption: Workflow for assessing the antiviral activity of GS-6620.

Resistance Profile

Prolonged exposure of HCV replicons to GS-6620 in vitro led to the selection of the S282T mutation in the NS5B polymerase.[1] This mutation confers resistance to GS-6620, resulting in a significant increase in the EC50 value (>30-fold).[1] Despite this, GS-6620 was noted for its high barrier to resistance.[1]

Pharmacokinetics and Clinical Development

GS-6620 is a double prodrug, incorporating an L-alanine-isopropyl ester and a phenol moiety on the 5'-phosphate to facilitate release of the nucleoside monophosphate in hepatocytes, and a 3'-isobutyryl ester to enhance permeability and oral bioavailability.[2][3] However, this 3'-ester was found to be a metabolic liability, leading to extensive intestinal metabolism and consequently poor and variable oral absorption in humans.[3] These pharmacokinetic challenges ultimately hindered its clinical development for Hepatitis C.[3][5]

Conclusion

GS-6620 is a potent C-nucleoside inhibitor of the HCV NS5B polymerase, acting as a chain terminator of viral RNA synthesis. Its mechanism is well-characterized, demonstrating pan-genotypic activity in preclinical models. While its development was halted due to pharmacokinetic issues, the detailed understanding of its mechanism of action, inhibitory activity, and resistance profile provides valuable insights for the development of future nucleotide analog antivirals. It is important for researchers to differentiate GS-6620 from other "GS" compounds that target different pathways, such as the ASK1 inhibitors.

References

- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GS-6620 - Wikipedia [en.wikipedia.org]

- 5. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Spectrum of GS-6620: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral spectrum of GS-6620, a C-nucleoside monophosphate prodrug. The document details its mechanism of action, summarizes its activity against a range of viruses through quantitative data, and outlines the experimental protocols used to determine its efficacy.

Introduction

GS-6620 is an investigational antiviral compound developed primarily for the treatment of Hepatitis C Virus (HCV) infection.[1][2] As a nucleotide analogue, it belongs to a class of direct-acting antivirals that have become a cornerstone of HCV therapy.[2][3] GS-6620 is a monophosphate prodrug designed for efficient delivery into hepatocytes, where it undergoes metabolic activation to exert its antiviral effect.[4][5] This guide focuses on the in vitro pharmacological profile of GS-6620, characterizing its potency and selectivity across various viral pathogens.

Mechanism of Action

GS-6620's antiviral activity is dependent on its intracellular conversion to a pharmacologically active 5'-triphosphate metabolite. This multi-step metabolic activation is crucial for its function.

Metabolic Activation Pathway

GS-6620 is a double prodrug, featuring l-alanine-isopropyl ester and phenol moieties on the 5'-phosphate and a 3'-isobutyryl ester.[4][5] This design enhances cell permeability. Inside the cell, esterases cleave these groups to release the nucleoside monophosphate. Subsequent phosphorylation by cellular kinases generates the active triphosphate metabolite, 1′-CN-2′-C-Me-4-aza-7,9-dideaza-A 5′-triphosphate (GS-441326).[3][5]

Caption: Metabolic activation and mechanism of action of GS-6620.

Inhibition of Viral Polymerase

The active metabolite, GS-441326, acts as a competitive inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase.[3][5] It competes with the natural substrate, adenosine triphosphate (ATP), for incorporation into the elongating viral RNA strand. Once incorporated, GS-441326 functions as a chain terminator, halting viral RNA synthesis.[3][5] Its unique 1′-CN and 2′-C-Me substitutions on the ribose ring enhance its selectivity for the HCV NS5B polymerase over host cellular RNA polymerases, contributing to a favorable safety profile.[3]

Antiviral Spectrum and Potency

The antiviral activity of GS-6620 has been evaluated against HCV and a broad panel of other DNA and RNA viruses. The results demonstrate high potency and selectivity for HCV.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro efficacy (EC₅₀) and cytotoxicity (CC₅₀) of GS-6620 against various viruses.

| Virus Family | Virus | EC₅₀ (μM) | CC₅₀ (μM) | Cell Line / System |

| Flaviviridae | Hepatitis C Virus (HCV) Genotype 1a | 0.048 - 0.05 | >50 - >90 | Subgenomic Replicon |

| HCV Genotype 1b | 0.05 - 0.13 | >50 - >90 | Subgenomic Replicon | |

| HCV Genotype 2a | 0.25 - 0.27 | >50 - >90 | Infectious Virus / Replicon | |

| HCV Genotype 3a | 0.23 | >90 | Subgenomic Replicon | |

| HCV Genotype 4a | 0.13 | >90 | Subgenomic Replicon | |

| HCV Genotype 5a | 0.68 | >90 | Chimeric Replicon | |

| HCV Genotype 6a | 0.20 | >90 | Subgenomic Replicon | |

| Bovine Viral Diarrhea Virus (BVDV) | 1.5 | >100 | MDBK cells | |

| West Nile Virus | >100 | >100 | Vero cells | |

| Dengue Virus | >100 | >100 | Vero cells | |

| Yellow Fever Virus | >100 | >100 | Vero cells | |

| Picornaviridae | Human Rhinovirus (HRV) | >100 | >100 | H1-HeLa cells |

| Coxsackievirus B3 | >100 | >100 | Vero cells | |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | >100 | >100 | HEp-2 cells |

| Parainfluenza Virus 3 | >100 | >100 | H1-HeLa cells | |

| Orthomyxoviridae | Influenza A (H1N1) | >100 | >100 | MDCK cells |

| Influenza A (H3N2) | >100 | >100 | MDCK cells | |

| Poxviridae | Vaccinia Virus | >100 | >100 | HFF cells |

| Retroviridae | Human Immunodeficiency Virus (HIV-1) | >100 | >100 | MT-2 cells |

| Hepadnaviridae | Hepatitis B Virus (HBV) | >100 | >100 | HepG2 2.2.15 cells |

Data compiled from Feng JY, et al. (2014).[3]

As shown, GS-6620 is a potent inhibitor of all major HCV genotypes, with EC₅₀ values in the sub-micromolar range.[3][6] Its activity against the closely related bovine viral diarrhea virus (BVDV) is moderate (EC₅₀ of 1.5 μM).[3][6] For all other tested viruses, including those from the Flaviviridae, Picornaviridae, Orthomyxoviridae, Retroviridae, and Hepadnaviridae families, GS-6620 showed limited to no activity, with EC₅₀ values exceeding 100 μM.[3] This profile highlights the compound's high selectivity for the HCV polymerase.

Experimental Protocols

The antiviral activity of GS-6620 was determined using a variety of cell-based assays tailored to specific viruses.

General Antiviral Screening Workflow

For most non-HCV viruses, antiviral activity was assessed by measuring the reduction of viral cytopathic effect (CPE). The general workflow for this type of assay is outlined below.

Caption: Generalized workflow for a cytopathic effect (CPE) reduction assay.

Methodology:

-

Cell Culture: Appropriate host cells were seeded into 96-well plates and incubated to allow for cell attachment.

-

Compound Preparation: GS-6620 was serially diluted to create a range of concentrations for testing.

-

Infection: Cells were treated with the test compound dilutions and subsequently infected with a virus titer predetermined to cause 85-95% cell death in control wells.

-

Incubation: The plates were incubated for a period of 4 to 10 days, depending on the virus, to allow for viral replication and the development of cytopathic effects.

-

Quantification: Cell viability was measured using a colorimetric assay (e.g., MTS or neutral red uptake) to quantify the protective effect of the compound.

-

Data Analysis: The 50% effective concentration (EC₅₀) was calculated as the compound concentration that inhibited viral CPE by 50%. The 50% cytotoxic concentration (CC₅₀) was determined in parallel on uninfected cells.

HCV Replicon Assay

The pangenotypic activity of GS-6620 against HCV was evaluated using subgenomic replicon systems for genotypes 1a, 1b, 2a, 3a, 4a, and 6a, and a chimeric replicon for genotype 5a.[3]

Methodology:

-

Cell Lines: Huh-7 human hepatoma cells stably expressing HCV replicons were used. These replicons contain the HCV nonstructural proteins (including NS5B) and a reporter gene (e.g., luciferase).

-

Treatment: Replicon-containing cells were incubated with various concentrations of GS-6620 for 72 hours.

-

Activity Measurement: Inhibition of HCV replication was quantified by measuring the reduction in luciferase activity or by quantifying HCV RNA levels using RT-qPCR.

-

Analysis: EC₅₀ values were determined by plotting the percent inhibition of replicon replication against the log of the drug concentration.

HBV Antiviral Assay

The effect of GS-6620 against Hepatitis B Virus (HBV) was monitored by quantifying the reduction in viral DNA.[3]

Methodology:

-

Cell Line: HepG2 2.2.15 cells, which constitutively produce HBV virions, were used.

-

Treatment: Cells were exposed to GS-6620 for several days.

-

Quantification: HBV DNA was quantified from the cell culture supernatant using real-time PCR (qPCR).

-

Analysis: The EC₅₀ was calculated as the concentration of GS-6620 required to reduce the amount of extracellular HBV DNA by 50%.

Conclusion

The in vitro profile of GS-6620 demonstrates that it is a potent and highly selective inhibitor of Hepatitis C Virus, with pangenotypic activity in the sub-micromolar range.[3] Its mechanism, involving intracellular activation to a triphosphate form that terminates viral RNA synthesis, is specific to the HCV NS5B polymerase.[3][5] While showing modest activity against the related BVDV, GS-6620 lacks significant efficacy against a wide array of other RNA and DNA viruses, confirming its narrow antiviral spectrum.[3] Despite demonstrating potential for potent anti-HCV activity in a proof-of-concept clinical trial, its development was hampered by pharmacokinetic variability.[2][3]

References

- 1. GS-6620 - Wikipedia [en.wikipedia.org]

- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

GS-6620: A C-Nucleoside Analog Inhibitor of HCV NS5B Polymerase - A Technical Guide

Introduction

GS-6620 is a novel, orally bioavailable C-nucleoside analog developed as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a class, nucleoside/nucleotide inhibitors (NIs) of NS5B are a cornerstone of direct-acting antiviral (DAA) therapy due to their pangenotypic activity, high barrier to resistance, and favorable drug-drug interaction profiles.[1] GS-6620 is a double prodrug designed for efficient delivery to hepatocytes, where it is converted to its active triphosphate form. This document provides a comprehensive technical overview of GS-6620, including its mechanism of action, preclinical data, and detailed experimental methodologies for its evaluation.

Core Mechanism of Action

GS-6620 exerts its antiviral effect through the inhibition of HCV RNA replication. The core of its mechanism lies in its metabolic activation to a triphosphate analog that directly competes with the natural substrate of the viral polymerase.

Metabolic Activation

GS-6620 is a phosphoramidate prodrug of a 1′-cyano-2′-C-methyl adenosine analog.[2] To exert its antiviral activity, it must undergo intracellular metabolic activation to its pharmacologically active 5′-triphosphate form, GS-441326.[3][4] This multi-step conversion is initiated in hepatocytes and is crucial for the drug's efficacy. The prodrug design, incorporating an L-alanine-isopropyl ester and a phenol moiety on the 5'-phosphate, facilitates passive diffusion into hepatocytes.[5] A 3'-isobutyryl ester is also included to enhance permeability and oral bioavailability.[5]

Inhibition of HCV NS5B Polymerase

The active metabolite, GS-441326, acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[3] It mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand.[3] The presence of the 2′-C-methyl group on the ribose sugar of the incorporated nucleoside analog results in non-obligate chain termination, effectively halting viral RNA synthesis.[6] The unique dual 1′-cyano and 2′-C-methyl substitutions on the ribose ring contribute to enhanced selectivity for the HCV NS5B polymerase over host cellular and mitochondrial RNA polymerases.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for GS-6620 and its active metabolite.

Table 1: In Vitro Antiviral Activity of GS-6620

| HCV Genotype | Replicon Type | EC₅₀ (µM) |

| 1a | Subgenomic | 0.048 |

| 1b | Subgenomic | 0.05 |

| 2a | Subgenomic | 0.11 |

| 2a | Infectious Virus (J6/JFH1) | 0.25 |

| 3a | Subgenomic | 0.16 |

| 4a | Subgenomic | 0.11 |

| 5a | Chimeric | 0.68 |

| 6a | Subgenomic | 0.11 |

| Data sourced from[1][3]. |

Table 2: In Vitro Cytotoxicity of GS-6620

| Cell Line | Assay Duration | CC₅₀ (µM) |

| Huh-7 | 5 days | 67 |

| HepG2 | 5 days | 66 |

| PC-3 | 5 days | 40 |

| PBMCs | 5 days | >100 |

| Data sourced from[7]. |

Table 3: Enzymatic Inhibition of HCV NS5B Polymerase by GS-441326

| HCV Genotype | Parameter | Value |

| 1b | IC₅₀ (µM) | Not explicitly stated |

| 2a | IC₅₀ (µM) | Not explicitly stated |

| 1b | Kᵢ/Kₘ (vs ATP) | 0.23 |

| 2a | Kᵢ/Kₘ (vs ATP) | 0.18 |

| Data sourced from[3][4]. |

Table 4: Resistance Profile of GS-6620

| NS5B Mutation | Genotype | Fold Change in EC₅₀ |

| S282T | 1b | >30 |

| Data sourced from[3][4]. |

Table 5: In Vitro Half-Life of GS-6620 and its Metabolite GS-465124

| Species | Matrix | Compound | t₁/₂ (min) |

| Human | Plasma | GS-6620 | ≥80 |

| Intestinal S9 | GS-6620 | Unstable | |

| Hepatic S9 | GS-6620 | ≤25 | |

| Dog | Plasma | GS-6620 | ≥80 |

| Intestinal S9 | GS-6620 | Unstable | |

| Hepatic S9 | GS-6620 | ≤25 | |

| Monkey | Plasma | GS-6620 | ≥80 |

| Intestinal S9 | GS-6620 | Unstable | |

| Hepatic S9 | GS-6620 | ≤25 | |

| Hamster | Plasma | GS-6620 | ≥80 |

| Intestinal S9 | GS-6620 | Unstable | |

| Hepatic S9 | GS-6620 | ≤25 | |

| Data sourced from[5]. |

Table 6: Preclinical Pharmacokinetic Parameters of GS-6620 (Oral Administration)

| Species | Dose (mg/kg) | Tₘₐₓ (h) | Dose-Normalized Cₘₐₓ (ng/mL per mg/kg) |

| Hamster | 10.6 | ~1.0 | Low |

| Dog | 5.0 | ~1.0 | High |

| Monkey | 3.86 | ~1.0 | Intermediate |

| Data for Cmax is qualitative based on relative exposure. Sourced from[5]. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to characterize GS-6620.

HCV Replicon Assay (EC₅₀ Determination)

This assay quantifies the ability of a compound to inhibit HCV RNA replication in a cell-based system.

-

Cell Lines: Huh-7 cells or their derivatives (e.g., Huh-7-lunet) stably harboring a subgenomic HCV replicon are used. These replicons typically contain a reporter gene, such as Renilla or Firefly luciferase, for quantifiable measurement of replication.[3]

-

Assay Procedure:

-

Cells are seeded into 96- or 384-well plates.

-

The test compound (GS-6620) is serially diluted and added to the cells. A positive control (a known potent HCV inhibitor) and a negative control (vehicle, e.g., DMSO) are included.

-

Plates are incubated for a defined period, typically 48-72 hours, at 37°C with 5% CO₂.

-

After incubation, cell lysis buffer is added, and luciferase activity is measured using a luminometer.

-

-

Data Analysis: The luminescence signal is normalized to the negative control (100% replication) and positive control (0% replication). The 50% effective concentration (EC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic (sigmoidal) curve.

NS5B Polymerase Enzymatic Assay (IC₅₀ and Kᵢ Determination)

This in vitro assay directly measures the inhibition of the recombinant HCV NS5B polymerase enzyme.

-

Reagents:

-

Recombinant, purified HCV NS5B polymerase.

-

RNA template/primer (e.g., poly(A)/oligo(dT)).

-

Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently tagged rNTP (e.g., [³H]UTP).

-

The active triphosphate form of the inhibitor (GS-441326).

-

-

Assay Procedure:

-

The NS5B enzyme is pre-incubated with the inhibitor (GS-441326) at various concentrations.

-

The reaction is initiated by adding the RNA template/primer and the rNTP mix.

-

The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., room temperature or 30°C).

-

The reaction is stopped (e.g., by adding EDTA).

-

The newly synthesized radiolabeled RNA is separated from unincorporated rNTPs (e.g., by precipitation or filtration).

-

The amount of incorporated radiolabel is quantified using a scintillation counter or other appropriate detector.

-

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve. To determine the mechanism of inhibition (e.g., competitive with ATP), kinetic studies are performed by varying the concentration of both the inhibitor and the natural substrate (ATP). The inhibition constant (Kᵢ) is then calculated from these data.

In Vitro Resistance Selection

This experiment identifies viral mutations that confer resistance to the antiviral compound.

-

Procedure:

-

HCV replicon-containing cells are cultured in the presence of GS-6620.

-

The initial concentration of GS-6620 is typically at or slightly above the EC₅₀ value.

-

The cells are passaged repeatedly, with the drug concentration gradually increased as the cells recover and show signs of viral replication (e.g., restored luciferase signal or survival in the presence of a selection marker like G418).

-

This process continues until cell populations are able to grow in the presence of high concentrations of the drug.

-

-

Analysis:

-

RNA is extracted from the resistant cell colonies.

-

The NS5B coding region is amplified by RT-PCR and sequenced.

-

The identified mutations are compared to the wild-type sequence to identify resistance-associated substitutions (RASs).

-

The identified RASs are often re-introduced into a wild-type replicon to confirm their role in conferring resistance and to quantify the fold-change in EC₅₀.[3][4]

-

Cytotoxicity Assay (CC₅₀ Determination)

This assay determines the concentration of a compound that is toxic to host cells.

-

Cell Lines: A panel of relevant cell lines is used, typically including the hepatoma cell line used for the replicon assay (e.g., Huh-7) and other cell types to assess broader cytotoxicity.

-

Assay Procedure (MTT/MTS Assay):

-

Cells are seeded in 96-well plates and treated with serial dilutions of GS-6620 for a period similar to or longer than the replicon assay (e.g., 3-5 days).

-

After the incubation period, a tetrazolium salt solution (e.g., MTT or MTS) is added to each well.

-

Metabolically active (viable) cells reduce the tetrazolium salt into a colored formazan product.

-

After a short incubation (1-4 hours), if using MTT, a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals. For MTS, this step is not necessary as the product is soluble.

-

The absorbance of the colored solution is measured using a spectrophotometer.

-

-

Data Analysis: The absorbance is proportional to the number of viable cells. The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve. The selectivity index (SI), a measure of the therapeutic window, is calculated as the ratio of CC₅₀ to EC₅₀.

Conclusion

GS-6620 is a potent C-nucleoside inhibitor of the HCV NS5B polymerase with pangenotypic activity and a high barrier to resistance.[1] Its double prodrug design was intended to optimize hepatocyte delivery and oral bioavailability.[5] While it demonstrated potential for potent antiviral activity in early clinical studies, its development was halted due to high pharmacokinetic and pharmacodynamic variability in humans, which was attributed to extensive intestinal metabolism.[3][5] Nevertheless, the preclinical data and the scientific rationale behind GS-6620 provide valuable insights into the design and evaluation of nucleoside analog inhibitors for viral diseases. The detailed experimental protocols outlined in this guide serve as a resource for researchers in the field of antiviral drug development.

References

- 1. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. shu.elsevierpure.com [shu.elsevierpure.com]

- 5. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Rise and Fall of a Pan-Genotypic HCV Inhibitor: A Technical Guide to the Discovery and Development of GS-6620

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development of GS-6620, a once-promising C-nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Despite demonstrating potent, pan-genotypic antiviral activity in preclinical studies, its journey was ultimately cut short by clinical pharmacokinetic challenges. This document provides a comprehensive overview of its mechanism of action, preclinical and clinical data, and detailed experimental protocols for the key assays used in its evaluation.

Introduction: The Quest for a Universal HCV Cure

The hepatitis C virus continues to pose a significant global health burden. The development of direct-acting antivirals (DAAs) has revolutionized treatment, with nucleoside/nucleotide inhibitors of the viral RNA-dependent RNA polymerase (NS5B) being a cornerstone of many curative regimens. These inhibitors mimic natural substrates, leading to chain termination of the nascent viral RNA. GS-6620 emerged from the pursuit of a potent, pan-genotypic C-nucleoside inhibitor with a high barrier to resistance.

Discovery and Optimization of GS-6620

GS-6620 is a C-nucleoside monophosphate prodrug, specifically an adenosine analog.[1] The discovery process involved extensive structure-activity relationship (SAR) studies to identify a compound with potent and selective inhibition of the HCV NS5B polymerase.[1] Key structural features of GS-6620, a phosphoramidate prodrug with a 3'-isobutyryl ester, were designed to optimize permeability and facilitate efficient delivery to hepatocytes, the primary site of HCV replication.[2]

Mechanism of Action: A Chain Terminator of Viral Replication

GS-6620 is a prodrug that requires intracellular metabolic activation to its pharmacologically active triphosphate form.[3] This active metabolite then acts as a competitive inhibitor of the HCV NS5B polymerase, competing with the natural nucleotide triphosphate for incorporation into the growing viral RNA strand.[4] Once incorporated, it leads to the termination of RNA chain elongation, thereby halting viral replication.[4]

Metabolic Activation Pathway

The intracellular conversion of GS-6620 to its active triphosphate form is a multi-step enzymatic process. The primary activation pathway is proposed to proceed from GS-6620 to GS-465124, then to metabolite X, and finally to the active triphosphate metabolite.[3][5] The enzymes involved in this pathway include carboxylesterase 2 (CES2), which hydrolyzes the 3'-ester, and cathepsin A (CatA) or carboxylesterase 1 (CES1), which are involved in the subsequent hydrolysis of the 5'-isopropyl ester.[3]

Preclinical Evaluation

In Vitro Antiviral Activity

GS-6620 demonstrated potent and pan-genotypic activity against a panel of HCV replicons. The 50% effective concentration (EC50) values ranged from 0.048 to 0.68 μM across genotypes 1 to 6.[4]

| HCV Genotype | EC50 (μM) |

| 1a | 0.048 |

| 1b | 0.051 |

| 2a | 0.25 |

| 3a | 0.16 |

| 4a | 0.068 |

| 5a | 0.68 |

| 6a | 0.21 |

| Table 1: Pan-genotypic antiviral activity of GS-6620 in HCV replicon assays. [4] |

Cytotoxicity

GS-6620 exhibited low cytotoxicity in various cell lines, including the human hepatoma cell line Huh-7, which is commonly used for HCV studies.[4] This favorable selectivity index (the ratio of cytotoxicity to antiviral activity) was a promising indicator of its potential therapeutic window.

| Cell Line | CC50 (μM) |

| Huh-7 | >90 |

| Clone-5 | >50 |

| Table 2: Cytotoxicity of GS-6620 in different cell lines. [4] |

Resistance Profile

In vitro resistance selection studies with GS-6620 led to the emergence of the S282T substitution in the NS5B polymerase.[4] This mutation conferred reduced susceptibility to the compound. The development of resistance, while a common feature of antiviral drugs, is a critical factor in determining their long-term clinical utility.

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in several animal species, including hamsters, dogs, and monkeys, to evaluate the absorption, distribution, metabolism, and excretion (ADME) of GS-6620.[6] These studies revealed species-dependent differences in oral absorption and metabolic activation.[6] While the prodrug strategy was successful in achieving adequate liver exposure of the active triphosphate metabolite in these preclinical models, these results did not translate to humans.[6]

Clinical Development and Discontinuation

GS-6620 advanced into Phase 1 clinical trials in treatment-naïve subjects with chronic HCV infection (NCT01316237).[7] While the trial demonstrated the potential for potent antiviral activity, it also revealed significant challenges.[8] The oral administration of GS-6620 resulted in low and highly variable plasma exposure in humans.[6][8] This poor pharmacokinetic profile was attributed to extensive intestinal metabolism, a liability of the 3'-isobutyryl ester moiety designed to enhance permeability.[6] Due to this high intra- and inter-patient pharmacokinetic and pharmacodynamic variability, the clinical development of GS-6620 was ultimately discontinued.[2][9]

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This assay is used to determine the in vitro antiviral activity of compounds against HCV replication.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Renilla or Firefly).

-

Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

Test compound (GS-6620) and control inhibitors.

-

96-well or 384-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells into 96-well or 384-well plates at a predetermined density.

-

Incubate the plates overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compound and controls in culture medium.

-

Remove the existing medium from the cell plates and add the medium containing the compound dilutions.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase.

-

RNA template (e.g., poly(C)) and primer (e.g., oligo(G)).

-

Ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

-

Reaction buffer containing MgCl2, DTT, and other necessary components.

-

Test compound (the active triphosphate form of GS-6620) and controls.

-

Filter plates or other means to separate incorporated from unincorporated nucleotides.

-

Scintillation counter or fluorescence reader.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, RNA template/primer, and rNTPs.

-

Add serial dilutions of the test compound to the reaction mixture.

-

Initiate the reaction by adding the purified NS5B polymerase.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and separate the newly synthesized, labeled RNA from the unincorporated labeled rNTPs.

-

Quantify the amount of incorporated label to determine the polymerase activity.

-

Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of a compound on host cells.

Materials:

-

Huh-7 cells (or other relevant cell lines).

-

Complete DMEM.

-

Test compound (GS-6620).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Microplate reader.

Procedure:

-

Seed Huh-7 cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate for the same duration as the antiviral assay (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Selection and Characterization of GS-6620-Resistant HCV Replicons

This method is used to identify viral mutations that confer resistance to an antiviral compound.

Procedure:

-

Culture HCV replicon-containing cells in the presence of a selective agent (e.g., G418) and a fixed, sub-optimal concentration of GS-6620.

-

Alternatively, passage the cells in the presence of gradually increasing concentrations of GS-6620 over several weeks.[10]

-

Monitor the cultures for the outgrowth of resistant cell colonies.

-

Isolate RNA from the resistant colonies.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region of the HCV replicon.

-

Sequence the amplified DNA to identify mutations compared to the wild-type replicon sequence.

-

Characterize the phenotype of the identified mutations by introducing them into a wild-type replicon and assessing the change in susceptibility to GS-6620 in a replicon assay.

Conclusion

The story of GS-6620 serves as a valuable case study in the complexities of antiviral drug development. While it showcased excellent preclinical potency and a desirable pan-genotypic profile, the insurmountable hurdle of poor and variable oral pharmacokinetics in humans ultimately led to its discontinuation. The data and methodologies presented in this guide offer important insights for researchers in the field, highlighting the critical importance of translating promising in vitro and preclinical in vivo data into a clinically viable therapeutic. The lessons learned from GS-6620 continue to inform the design and development of the next generation of antiviral agents.

References

- 1. In vitro selection and characterization of HCV replicons resistant to multiple non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to GS-6620 and its Active Triphosphate Metabolite GS-441326

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-6620 is a phosphoramidate prodrug of a C-nucleoside analog designed for the treatment of Hepatitis C Virus (HCV) infection. Upon intracellular metabolism, it is converted to its active triphosphate form, GS-441326, which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. GS-6620 demonstrated pangenotypic activity against HCV and a high barrier to resistance in preclinical studies. However, its clinical development for HCV was halted due to poor and variable pharmacokinetics observed in early-phase human trials.[1][2][3][4] This guide provides a comprehensive technical overview of GS-6620 and GS-441326, encompassing their mechanism of action, antiviral activity, metabolism, pharmacokinetics, and relevant experimental protocols.

Mechanism of Action

The antiviral activity of GS-6620 is dependent on its intracellular conversion to the active 5'-triphosphate metabolite, GS-441326. This active form targets the HCV NS5B polymerase, a critical enzyme for the replication of the viral RNA genome.

GS-441326 acts as a competitive inhibitor of the natural substrate ATP for incorporation into the nascent viral RNA strand.[1] Once incorporated, it functions as a non-obligate chain terminator, preventing further elongation of the RNA chain.[5] This chain termination is attributed to the unique dual substitutions of a 1'-cyano (1'-CN) and a 2'-C-methyl (2'-C-Me) group on the ribose ring of the nucleoside analog.[1] These modifications create steric hindrance within the active site of the NS5B polymerase, disrupting the translocation of the newly synthesized RNA strand and effectively halting viral replication. The presence of these modifications also enhances the selectivity of GS-441326 for the viral polymerase over host RNA and DNA polymerases, a critical factor for its safety profile.[1]

Signaling Pathway: Intracellular Activation of GS-6620

The conversion of the prodrug GS-6620 to its active triphosphate form, GS-441326, is a multi-step intracellular process. This pathway is crucial for the delivery of the active antiviral agent to its target.

Antiviral Activity

GS-6620 has demonstrated potent antiviral activity against a broad range of HCV genotypes. Its active metabolite, GS-441326, is the entity responsible for this activity. For a broader perspective on the antiviral spectrum of the core nucleoside, data for GS-441524 (the parent nucleoside of remdesivir, which is structurally similar to the nucleoside of GS-6620) is also presented.

Quantitative Antiviral Activity of GS-6620 against HCV

| HCV Genotype | Replicon Cell Line | EC50 (µM) | Reference |

| 1a | Huh-7 | 0.42 | [1] |

| 1b | Huh-7 | 0.29 | [1] |

| 2a | Huh-7 | 0.25 | [1] |

| 3a | Huh-7 | 0.05 | [1] |

| 4a | Huh-7 | 0.07 | [1] |

| 5a | Huh-7 | 0.68 | [1] |

| 6a | Huh-7 | 0.11 | [1] |

Quantitative Antiviral Activity of GS-441524 against Various RNA Viruses

| Virus | Cell Line | EC50 (µM) | Reference |

| SARS-CoV-2 (WA1) | A549-ACE2 | 5.6 | [6] |

| SARS-CoV-2 (Delta) | A549-ACE2 | 2.1 - 8.79 | [6] |

| SARS-CoV-2 (Omicron) | A549-ACE2 | 3.15 | [6] |

| SARS-CoV | Primary HAE | 0.18 | [7] |

| MERS-CoV | Primary HAE | - | [8] |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | - | [9] |

| Ebola Virus | - | - | [9] |

| Respiratory Syncytial Virus (RSV) | - | - | [6] |

| Nipah Virus | - | - | [6] |

Note: EC50 values for GS-441524 against some viruses are not quantitatively specified in the provided search results but its activity is noted.

Pharmacokinetics

The clinical utility of GS-6620 was ultimately limited by its pharmacokinetic profile in humans. Preclinical studies in animal models showed promising results, but these did not translate to the human setting.

Preclinical Pharmacokinetics of GS-6620

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Hamster | 10.6 | Oral | - | <1.0 | - | [4] |

| Dog | 5.0 | Oral | - | <1.0 | - | [4] |

| Monkey | 3.86 | Oral | - | <1.0 | - | [4] |

Note: Specific Cmax and AUC values were not provided in the abstract, but the text indicates rapid absorption.

Intracellular Triphosphate (GS-441326) Formation in Primary Hepatocytes

| Species | GS-6620 Conc. (µM) | Incubation Time (h) | GS-441326 Conc. (pmol/10^6 cells) | Reference |

| Hamster | 1 | 24 | ~250 | [4] |

| Dog | 1 | 24 | ~100 | [4] |

| Monkey | 1 | 24 | ~50 | [4] |

| Human | 1 | 24 | ~150 | [4] |

Human Pharmacokinetics

In a first-in-human Phase 1 clinical trial (NCT01316237), GS-6620 exhibited poor plasma exposure and significant pharmacokinetic and pharmacodynamic variability.[1][2][3][4][10] This was attributed to extensive intestinal metabolism, which limited the oral absorption of the prodrug.[4] Despite demonstrating the potential for potent antiviral activity at high doses in some individuals, the unpredictable exposure levels made it unsuitable for further development for HCV.[1][2]

Resistance

GS-6620 demonstrated a high barrier to the development of resistance in in vitro studies. Prolonged passaging of HCV replicons in the presence of GS-6620 led to the selection of the S282T mutation in the NS5B polymerase.[1] This mutation conferred more than a 30-fold increase in resistance to GS-6620 in both cellular and enzymatic assays.[1] The S282T mutation is a known resistance-associated substitution for other nucleoside/nucleotide inhibitors of the HCV NS5B polymerase.

Experimental Protocols

HCV Replicon Assay

This assay is used to determine the in vitro antiviral activity of compounds against HCV replication.

Workflow Diagram:

Methodology:

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).

-

Assay Setup: Cells are seeded into 96-well or 384-well plates at an appropriate density.

-

Compound Addition: A serial dilution of GS-6620 in DMSO is prepared and added to the cells. A vehicle control (DMSO only) and a positive control (a known HCV inhibitor) are included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

-

Cytotoxicity Assay: Cell viability is assessed in parallel using a method such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels.

-

Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated by fitting the dose-response data to a four-parameter logistic curve.

NS5B Polymerase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of the active triphosphate, GS-441326, on the enzymatic activity of the HCV NS5B polymerase.

Methodology:

-

Enzyme and Substrates: Recombinant HCV NS5B polymerase is purified. A homopolymeric RNA template (e.g., poly-A) and an oligo-U primer are used as the template/primer duplex. Radiolabeled UTP ([³³P]UTP) is used as the substrate for monitoring RNA synthesis.

-

Reaction Mixture: The reaction mixture contains the NS5B enzyme, the template/primer duplex, a mixture of unlabeled ATP, CTP, GTP, and [³³P]UTP, and varying concentrations of GS-441326.

-

Incubation: The reaction is initiated and incubated at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA) and collected on a filter plate.

-

Quantification: The amount of incorporated [³³P]UTP is quantified using a scintillation counter.

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the concentration of GS-441326 and fitting the data to a dose-response curve. The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive) can be determined by performing the assay at varying concentrations of the natural substrate (ATP) and analyzing the data using Michaelis-Menten kinetics.

Preclinical Toxicology

Specific preclinical toxicology data for GS-6620 is not extensively published. However, for the class of nucleoside and nucleotide analogs, potential toxicities are a key consideration in drug development.[11] Off-target inhibition of host polymerases, particularly mitochondrial DNA and RNA polymerases, can lead to mitochondrial dysfunction.[11] This can manifest as various adverse effects, including myopathy, neuropathy, and hepatotoxicity.

GS-441326 was reported to be a poor substrate for mitochondrial RNA polymerase, suggesting a lower potential for mitochondrial toxicity compared to some other nucleoside inhibitors.[1] However, the development of a similar cyclic phosphoramidate prodrug was halted due to pulmonary inflammation and hemorrhage in dogs, highlighting the potential for prodrug-related toxicities.

Conclusion

GS-6620 is a potent pangenotypic inhibitor of HCV replication that acts through its active triphosphate metabolite, GS-441326, to terminate viral RNA synthesis. While it demonstrated a favorable preclinical profile, including a high barrier to resistance, its development was ultimately unsuccessful due to poor and highly variable oral bioavailability in humans. The challenges encountered with GS-6620 underscore the critical importance of optimizing the pharmacokinetic properties of prodrugs to ensure consistent and effective drug delivery to the target site. The extensive preclinical characterization of GS-6620 and GS-441326, however, provides valuable insights into the design and development of C-nucleoside analogs as antiviral agents.

References

- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Advantages of the Parent Nucleoside GS-441524 over Remdesivir for Covid-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

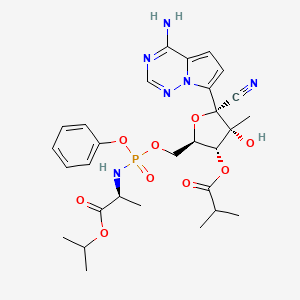

Chemical structure and properties of GS-6620

An In-depth Technical Guide to the Chemical Structure and Properties of GS-6620

Introduction

GS-6620 is an investigational antiviral compound developed for the treatment of Hepatitis C virus (HCV) infection.[1] It is a C-nucleoside monophosphate prodrug designed to deliver its active triphosphate metabolite intracellularly to inhibit viral replication.[2][3] As a nucleotide inhibitor (NI) of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase, GS-6620 offered several potential advantages, including pangenotype activity and a high barrier to resistance.[4] However, its clinical development was hampered by challenges related to its pharmacokinetics, specifically low and variable oral absorption.[1][5] This guide provides a detailed overview of the chemical structure, mechanism of action, pharmacological properties, and relevant experimental protocols for GS-6620.

Chemical Structure and Physicochemical Properties

GS-6620 is a complex molecule featuring a modified adenosine C-nucleoside core with a phosphoramidate prodrug moiety at the 5' position and an isobutyryl ester at the 3' position.[3] These prodrug components are designed to enhance cell permeability and oral bioavailability.[5] The core nucleoside is distinguished by dual substitutions on the ribose ring: a 1'-cyano (CN) group and a 2'-C-methyl (C-Me) group, which contribute to its enhanced selectivity for the viral polymerase over host polymerases.[2][4]

Table 1: Chemical and Physical Properties of GS-6620

| Property | Value | Source |

| IUPAC Name | [(2R,3R,4R,5R)-5-(4-Aminopyrrolo[2,1-f][1][2][6]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate | [1][6] |

| Molecular Formula | C₂₉H₃₇N₆O₉P | [1][6] |

| Molar Mass | 644.622 g·mol⁻¹ | [1][6] |

| CAS Number | 1350735-70-4 | [1] |

| Synonyms | GS6620, C-nucleoside HCV polymerase inhibitor | [6] |

Mechanism of Action

GS-6620 is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.[3] The multi-step activation pathway culminates in the formation of the pharmacologically active 5'-triphosphate metabolite, GS-441326.[2][4] This active metabolite targets the HCV NS5B polymerase, a critical enzyme for viral RNA replication.

Metabolic Activation Pathway

The activation of GS-6620 begins with the hydrolysis of its ester groups by cellular enzymes like cathepsin A (CatA) and carboxylesterase 1 (CES1).[3] This is followed by phosphorylation steps to yield the active triphosphate analog, GS-441326.[3]

Inhibition of HCV NS5B Polymerase

The active metabolite, GS-441326, acts as a competitive inhibitor of the natural substrate ATP for the NS5B polymerase.[2][4] Upon incorporation into the nascent viral RNA strand, it functions as a non-obligate chain terminator, halting further elongation and thus preventing viral replication.[2][3] The unique substitutions on the ribose ring enhance its selectivity for the viral NS5B polymerase over human RNA and DNA polymerases, which is a critical factor for its safety profile.[2]

References

- 1. GS-6620 - Wikipedia [en.wikipedia.org]

- 2. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gs-6620 | C29H37N6O9P | CID 54759694 - PubChem [pubchem.ncbi.nlm.nih.gov]

GS-6620: A Technical Guide to a C-Nucleoside Monophosphate Prodrug Inhibitor of HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-6620 is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a C-nucleoside monophosphate prodrug, it is designed for efficient intracellular delivery of its active triphosphate metabolite, GS-441326. This active form acts as a competitive inhibitor and a chain terminator of viral RNA synthesis, demonstrating a high barrier to resistance. This technical guide provides a comprehensive overview of the preclinical data for GS-6620, including its mechanism of action, quantitative antiviral and cytotoxic profiles, and detailed experimental methodologies.

Introduction

The hepatitis C virus NS5B polymerase is a prime target for direct-acting antiviral (DAA) therapies due to its essential role in viral replication.[1] Nucleoside and nucleotide inhibitors of NS5B have proven to be a highly effective class of DAAs, offering broad genotype coverage and a high barrier to the development of resistance.[2] GS-6620 is a monophosphate prodrug of a C-nucleoside adenosine analog.[2] This design facilitates its entry into hepatocytes, where it undergoes metabolic activation to its pharmacologically active triphosphate form, GS-441326.[2][3] This active metabolite mimics the natural ATP substrate and is incorporated into the nascent viral RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication.[2]

Chemical Structure

GS-6620 is chemically described as propan-2-yl (2S)-2-(((S)-(((2R,3R,4R,5R)-5-(4-aminopyrrolo(2,1-f)(1,2,4)triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-3-((2-methylpropanoyl)oxy)oxolan-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[4]

Molecular Formula: C29H37N6O9P[4] Molecular Weight: 644.6 g/mol [4]

The structure of GS-6620 and its key metabolites are depicted below:

Caption: Chemical structures of GS-6620, its nucleoside metabolite GS-441285, and its active triphosphate metabolite GS-441326.[5]

Mechanism of Action

GS-6620 is a prodrug that is inactive in its administered form. Its antiviral activity is dependent on its intracellular conversion to the active triphosphate metabolite, GS-441326.[2][3]

Intracellular Activation

The metabolic activation of GS-6620 to GS-441326 is a multi-step process that occurs within the target hepatocytes. The proposed pathway involves the initial hydrolysis of the ester moieties, followed by phosphorylation steps catalyzed by host cell kinases.

Inhibition of NS5B Polymerase

The active triphosphate metabolite, GS-441326, acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2] It competes with the natural substrate, ATP, for incorporation into the elongating viral RNA strand.[2] Once incorporated, GS-441326 functions as a non-obligate chain terminator, preventing further extension of the RNA chain and thereby halting viral replication.[2]

References

- 1. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. pubcompare.ai [pubcompare.ai]

Pan-Genotype Inhibition of HCV Replication by GS-6620: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

GS-6620 is a potent C-nucleoside monophosphate prodrug that has demonstrated significant pan-genotype activity against the hepatitis C virus (HCV). This technical guide provides an in-depth analysis of its efficacy, mechanism of action, and the experimental protocols used to evaluate its antiviral properties. GS-6620 was identified as a clinical development candidate after extensive optimization of a C-nucleoside class of NS5B inhibitors, showing submicromolar activity in HCV replicon assays[1].

Quantitative Efficacy Across HCV Genotypes

GS-6620 has been shown to be a potent and selective inhibitor of HCV replication across multiple genotypes. The 50% effective concentration (EC50) values against subgenomic replicons of HCV genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a, as well as an infectious genotype 2a virus, are summarized below. The compound demonstrated potent activity against all six major HCV genotypes, with EC50 values ranging from 0.05 to 0.68 μM[2].

| HCV Genotype/Replicon | EC50 (μM) |

| Genotype 1a | 0.16 ± 0.04 |

| Genotype 1b | 0.048 ± 0.01 |

| Genotype 2a | 0.68 ± 0.11 |

| Genotype 2a (infectious virus) | 0.25 ± 0.06 |

| Genotype 3a | 0.21 ± 0.04 |

| Genotype 4a | 0.05 ± 0.01 |

| Genotype 5a | 0.11 ± 0.03 |

| Genotype 6a | 0.12 ± 0.02 |

Data represents the average of at least three independent experiments ± standard deviation.[2]

GS-6620 showed no cytotoxicity in the replicon-containing cells at the highest concentrations tested[2].

Mechanism of Action: Chain Termination of Viral RNA Synthesis

GS-6620 is a prodrug that is metabolized within the host cell to its active 5'-triphosphate form, GS-441326. This active metabolite targets the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication[2][3]. The mechanism of inhibition is twofold:

-

Chain Termination: GS-441326 acts as a chain terminator of viral RNA synthesis. After being incorporated into the nascent RNA strand by the NS5B polymerase, it prevents the addition of subsequent nucleotides, thus halting viral replication[2][3].

-

Competitive Inhibition: The active triphosphate metabolite also acts as a competitive inhibitor of ATP incorporation by the NS5B polymerase. It has demonstrated potent inhibition of both genotype 1b and 2a NS5B polymerases[2].

The unique 1'-CN and 2'-C-Me substitutions on the ribose ring of the active metabolite enhance its selectivity for the HCV NS5B polymerase over host RNA polymerases[2].

References

- 1. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

Early Clinical Trial Results for GS-6620 in Hepatitis C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical trial results and preclinical data for GS-6620, a C-nucleoside monophosphate prodrug developed for the treatment of Hepatitis C virus (HCV) infection. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's metabolic pathway and experimental evaluation workflow. While GS-6620 demonstrated potent antiviral activity in preclinical studies, its development was halted due to unfavorable pharmacokinetic and pharmacodynamic properties observed in early clinical trials.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity profile of GS-6620 and its active metabolite.

Table 1: In Vitro Anti-HCV Activity of GS-6620 in Replicon Assays

| HCV Genotype | EC₅₀ (µM) |

| 1a | 0.05 - 0.13 |

| 1b | 0.048 - 0.05 |

| 2a | 0.25 - 0.68 |

| 3a | 0.16 |

| 4a | 0.06 |

| 5a | 0.12 |

| 6a | 0.21 |

EC₅₀ (50% effective concentration) values represent the concentration of GS-6620 required to inhibit 50% of HCV replicon replication in cell culture. Data is compiled from studies using subgenomic replicons for genotypes 1-6 and an infectious virus for genotype 2a.[1]

Table 2: Inhibition of HCV NS5B Polymerase by the Active Metabolite of GS-6620

| HCV Genotype | Enzyme | Kᵢ/Kₘ |

| 1b | NS5B Polymerase | 0.23 |

| 2a | NS5B Polymerase | 0.18 |

The active 5'-triphosphate metabolite of GS-6620 acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. The Kᵢ/Kₘ values indicate the inhibitory efficiency of the active metabolite.[1]

Table 3: Cytotoxicity Profile of GS-6620

| Cell Line/Cell Type | CC₅₀ (µM) |

| Huh-7 | >90 |

| HepG2 | >50 |

| PC-3 | >50 |

| MT-4 | >50 |

| Primary Hepatocytes | >50 |

| Quiescent PBMCs | >50 |

| Stimulated PBMCs | >50 |

CC₅₀ (50% cytotoxic concentration) is the concentration that results in a 50% reduction in cell viability. GS-6620 showed no significant cytotoxicity in various cell lines and primary cells at the highest concentrations tested.[1]

Early Clinical Trial Findings

A Phase 1 clinical trial (NCT01316237) was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of GS-6620 in treatment-naïve individuals with chronic HCV infection. While detailed quantitative data from this study are not publicly available in dedicated publications, reports from related preclinical studies summarize the key outcomes.

The trial demonstrated that GS-6620 had the potential for potent anti-HCV activity, with some patients experiencing viral load reductions of over 4 log₁₀. However, the study also revealed significant intra- and inter-subject pharmacokinetic and pharmacodynamic variability. The oral administration of GS-6620 resulted in poor plasma exposure. This high variability and poor exposure necessitated high doses for efficacy, which ultimately limited its clinical utility and led to the discontinuation of its development.

Experimental Protocols

HCV Replicon Assays

The anti-HCV activity of GS-6620 was primarily evaluated using a panel of subgenomic HCV replicons for genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a.

-

Cell Lines: Huh-7 cells or other suitable human hepatoma cell lines were used to host the HCV replicons.

-

Replicon Constructs: These replicons are self-replicating RNAs derived from the HCV genome but lacking the structural protein-coding regions, making them non-infectious. They typically contain a reporter gene, such as luciferase, for easy quantification of replication.

-

Assay Principle: Cells harboring the HCV replicons were treated with serial dilutions of GS-6620. After a defined incubation period (e.g., 72 hours), the level of replicon replication was measured by quantifying the reporter gene activity (e.g., luminescence).

-

Data Analysis: The concentration of GS-6620 that inhibited replicon replication by 50% (EC₅₀) was calculated by fitting the dose-response data to a sigmoidal curve.

NS5B Polymerase Inhibition Assay

The inhibitory activity of the active triphosphate form of GS-6620 against the HCV NS5B RNA-dependent RNA polymerase was assessed using a biochemical assay.

-

Enzyme: Recombinant HCV NS5B polymerase from different genotypes was expressed and purified.

-

Assay Principle: The assay measures the incorporation of a labeled nucleotide triphosphate (e.g., [³H]UTP) into a nascent RNA strand using a synthetic RNA template-primer. The reaction is initiated by the addition of the enzyme to a mixture containing the template-primer, nucleotide triphosphates, and the active metabolite of GS-6620.

-

Data Analysis: The amount of incorporated labeled nucleotide is quantified to determine the polymerase activity. The inhibition constant (Kᵢ) is determined by measuring the enzyme kinetics at various concentrations of the inhibitor and the natural substrate (ATP), and the Kᵢ/Kₘ ratio is calculated to assess the inhibitory potency.

Resistance Selection Studies

To evaluate the genetic barrier to resistance for GS-6620, in vitro resistance selection studies were conducted.

-

Methodology: HCV replicon-containing cells were cultured in the presence of increasing concentrations of GS-6620 over a prolonged period.

-

Analysis: Colonies that were able to grow at high concentrations of the compound were selected and expanded. The NS5B coding region of the replicon RNA from these resistant colonies was sequenced to identify mutations responsible for the reduced susceptibility.

-

Key Finding: These studies led to the identification of the S282T mutation in the NS5B polymerase, which conferred resistance to GS-6620.

Visualizations

Metabolic Activation Pathway of GS-6620

GS-6620 is a "double-prodrug" that requires intracellular metabolic activation to its pharmacologically active triphosphate form. This multi-step process is designed to efficiently deliver the active metabolite to the target hepatocytes.

Caption: Metabolic activation pathway of the prodrug GS-6620.

Preclinical Antiviral Evaluation Workflow

The preclinical assessment of a direct-acting antiviral agent like GS-6620 typically follows a structured workflow to characterize its efficacy, selectivity, and resistance profile.

Caption: A representative workflow for preclinical antiviral evaluation.

References

GS-6620: A Technical Overview for Potential Application in Ebola Virus Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-6620 is a C-nucleoside monophosphate prodrug initially developed as a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp).[1][2][3] Despite demonstrating significant antiviral activity in early studies, its development was hampered by poor and variable oral absorption in humans.[4][5][6] As a nucleotide analog, its mechanism of action—chain termination of viral RNA synthesis—positions it as a compound of interest for other RNA viruses.[2][4] This technical guide provides a comprehensive overview of the known characteristics of GS-6620, including its mechanism of action, metabolic activation, and pharmacokinetics, primarily derived from its investigation as an anti-HCV agent. While GS-6620 has been noted as a potential candidate for Ebola virus disease (EVD), it is critical to underscore that, to date, there is a lack of publicly available data from in vitro or in vivo studies specifically evaluating its efficacy against the Ebola virus.[1][7] This document serves to consolidate existing knowledge on GS-6620 to inform hypothetical applications and future research directions for EVD.

Core Compound Characteristics and Mechanism of Action

GS-6620 is a double-prodrug of an adenosine nucleotide analog, featuring a 3′-isobutyryl ester and a 5'-phosphoramidate moiety.[4] This design is intended to enhance cell permeability and facilitate intracellular delivery of the active compound.[5]

Metabolic Activation Pathway

To exert its antiviral effect, GS-6620 must undergo intracellular conversion to its active triphosphate form, GS-441326.[2][4] This multi-step process is crucial for its activity.

The proposed activation pathway involves initial hydrolysis of either the 3'-isobutyryl ester or the isopropyl ester in the 5'-phosphoramidate moiety, catalyzed by cellular enzymes such as cathepsin A (CatA) and carboxylesterase 1 (CES1).[4] Subsequent enzymatic steps lead to the formation of the nucleoside monophosphate, which is then phosphorylated by cellular kinases to the active triphosphate, GS-441326.[4]

Mechanism of Viral Inhibition

The active metabolite, GS-441326, functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2] It competes with the natural substrate, adenosine triphosphate (ATP), for incorporation into the nascent viral RNA strand.[4] Once incorporated, GS-441326 acts as a non-obligate chain terminator, halting further elongation of the viral RNA and thereby preventing viral replication.[2][4] The unique 1′-cyano and 2′-C-methyl substitutions on the ribose ring of the active metabolite are believed to confer enhanced selectivity for viral polymerases over host cellular RNA polymerases.[2][8]

Quantitative Data

All available quantitative data for GS-6620 is derived from studies related to Hepatitis C virus. No specific data for Ebola virus is publicly available.

In Vitro Anti-HCV Activity

The potency of GS-6620 was evaluated in HCV replicon assays across various genotypes.

| HCV Genotype | Cell Line | EC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) |

| 1a | Huh-7 | 0.048 ± 0.015 | > 90 |

| 1b | Huh-7 | 0.053 ± 0.012 | > 90 |

| 2a | Huh-7 | 0.25 ± 0.05 | > 90 |

| 3a | Huh-7 | 0.21 ± 0.04 | > 90 |

| 4a | Huh-7 | 0.15 ± 0.03 | > 90 |

| 5a | Huh-7 | 0.68 ± 0.14 | > 90 |

| 6a | Huh-7 | 0.11 ± 0.02 | > 90 |

| Data sourced from Feng JY, et al. (2014).[2] |

Pharmacokinetic Parameters in Animal Models

Pharmacokinetic studies were conducted in dogs, monkeys, and hamsters following oral administration. These studies highlighted significant inter-species variability and issues with oral absorption that were later confirmed in human trials.[4][5][6]

| Species | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) |

| Dog | 10 | 1200 ± 600 | 0.5 | 800 ± 300 |

| Monkey | 10 | 100 ± 50 | 1.0 | 70 ± 30 |

| Hamster | 10 | 20 ± 10 | 1.0 | 20 ± 10 |

| Data represents dose-normalized values and is sourced from Murakami E, et al. (2014).[4] |

Experimental Protocols

The following methodologies are based on the anti-HCV research for GS-6620 and could be adapted for the evaluation of its potential anti-Ebola virus activity.

In Vitro Antiviral Activity Assay (HCV Replicon System)

This protocol describes the determination of the 50% effective concentration (EC₅₀) in a cell-based HCV replicon system.

-

Cell Plating: Plate Huh-7 cells containing the HCV replicon of a specific genotype in 96-well plates.

-

Compound Dilution: Prepare serial dilutions of GS-6620 in dimethyl sulfoxide (DMSO) and add to the cell culture plates.

-

Incubation: Incubate the plates for a period of 72 hours at 37°C in a 5% CO₂ environment.

-

Quantification: Measure the level of HCV replication, typically by quantifying a reporter gene (e.g., luciferase) or viral RNA levels using qRT-PCR.

-

Data Analysis: Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Cytotoxicity Assay

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀).

-

Cell Plating: Plate a suitable host cell line (e.g., Vero E6 for Ebola studies) in 96-well plates.

-

Compound Application: Add serial dilutions of GS-6620 to the cells.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).

-

Viability Measurement: Assess cell viability using a metabolic indicator dye such as resazurin or CellTiter-Glo®.

-

Data Analysis: Calculate the CC₅₀ value by plotting cell viability against the log of the compound concentration.

Discussion and Future Directions for Ebola Virus Research

GS-6620 was originally designed to combat HCV, and its development was halted due to pharmacokinetic challenges, not a lack of potency.[3] The core mechanism—inhibition of a viral RdRp—is a validated strategy against numerous RNA viruses, including the Ebola virus, as demonstrated by the related compound Remdesivir (GS-5734).[1]

Given that GS-6620's active triphosphate form, GS-441326, potently inhibits the HCV RdRp, it is scientifically plausible to hypothesize that it may also inhibit the Ebola virus RdRp. Both viruses are RNA viruses that rely on a viral polymerase for replication. However, significant differences exist between the Flaviviridae (HCV) and Filoviridae (Ebola) families and their respective polymerases, meaning that activity against one does not guarantee activity against the other.

To ascertain the potential of GS-6620 as a therapeutic for EVD, the following research steps are essential:

-

In Vitro Efficacy Studies: The compound must be tested in relevant cell-based assays, such as those using live Ebola virus in a BSL-4 facility, or using safer surrogate systems like Ebola virus-like particles (VLPs) or minigenome assays.[8][9] These studies would determine the EC₅₀ against Ebola virus and establish a preliminary therapeutic index.

-

Enzymatic Assays: Biochemical assays using the purified Ebola virus RdRp complex would confirm whether GS-441326 directly inhibits the enzyme and allow for a detailed kinetic characterization of this inhibition.

-

Animal Model Studies: If in vitro activity is confirmed, efficacy studies in established animal models of EVD, such as mice or non-human primates, would be the critical next step to evaluate in vivo potency and therapeutic benefit.[9]

Conclusion